(2Z)-2-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}-N-(3-fluorophenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a chromene core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonamido and fluorophenyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Sulfonamido Group: The sulfonamido group can be introduced through a sulfonation reaction using 4-chlorobenzenesulfonyl chloride and a suitable amine.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction using 3-fluoroaniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamido and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as potential inhibitors of specific enzymes or receptors.
Materials Science: Its chromene core can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfonamido and fluorophenyl groups.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-N-(3-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE
- (2Z)-2-[(4-BROMOBENZENESULFONAMIDO)IMINO]-N-(3-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE
Uniqueness
(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(3-FLUOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is unique due to the presence of the 4-chlorobenzenesulfonamido group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H15ClFN3O4S |
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Molecular Weight |
471.9 g/mol |
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-fluorophenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C22H15ClFN3O4S/c23-15-8-10-18(11-9-15)32(29,30)27-26-22-19(12-14-4-1-2-7-20(14)31-22)21(28)25-17-6-3-5-16(24)13-17/h1-13,27H,(H,25,28)/b26-22- |
InChI Key |
HSAUXPPPNRFDJK-ROMGYVFFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)/O2)C(=O)NC4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNS(=O)(=O)C3=CC=C(C=C3)Cl)O2)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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